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Compound of Interest

Compound Name:
Methyl 1-methylindole-6-

carboxylate

Cat. No.: B1298860 Get Quote

Compound: Methyl 1-methylindole-6-carboxylate Molecular Formula: C₁₁H₁₁NO₂ Molecular

Weight: 189.21 g/mol CAS Number: 202745-73-1 (for the corresponding carboxylic acid)

Introduction Methyl 1-methylindole-6-carboxylate is a heterocyclic compound featuring an

indole core, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] While

direct anticancer activity of this specific compound is not extensively documented in publicly

available literature, its primary value in oncology research lies in its role as a key synthetic

intermediate for the development of more complex and potent anticancer agents. The indole

nucleus is a prevalent feature in numerous natural and synthetic molecules that exhibit

significant anti-proliferative activities.[2][3]

Mechanism of Action of Derivatives Recent research has utilized Methyl 1-methylindole-6-
carboxylate as a starting material for the synthesis of novel indole derivatives, specifically

hydrazine-1-carbothioamides and 1,3,4-oxadiazoles.[3] These derivatives have been designed

and shown to function as inhibitors of receptor tyrosine kinases (RTKs), particularly Epidermal

Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-

2).[3][4]

EGFR and VEGFR-2 are crucial mediators of signaling pathways that regulate cell proliferation,

survival, and angiogenesis—processes that are often dysregulated in cancer.[5] By inhibiting

the kinase activity of these receptors, the synthesized derivatives can block downstream

signaling cascades, leading to the induction of apoptosis and the arrest of the cell cycle in
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cancer cells.[3] Specifically, potent derivatives have been shown to arrest cancer cells in the

G2/M phase and trigger the extrinsic apoptosis pathway.[3]

Potential Research Applications

Synthetic Building Block: Serves as a foundational molecule for the synthesis of novel kinase

inhibitors and other potential anticancer compounds.[1][3]

Structure-Activity Relationship (SAR) Studies: Can be used to generate a library of

derivatives to explore the structural requirements for potent and selective inhibition of

cancer-related targets like EGFR and VEGFR-2.

Development of Targeted Therapies: The derivatives synthesized from this compound show

promise as targeted agents against cancers that are dependent on EGFR and VEGFR-2

signaling.[3][5]

Data Presentation
The following tables summarize the quantitative data for the anticancer activity of compounds

derived from Methyl 1-methylindole-6-carboxylate, as reported in the literature.[3]

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Indole-6-carboxylate Derivatives[3]

Compound ID Target HepG2 (Liver)
HCT-116
(Colon)

A549 (Lung)

4a EGFR 2.14 3.45 4.61

4b EGFR 4.33 6.18 7.29

6c VEGFR-2 1.98 2.87 3.15

6d VEGFR-2 3.76 4.21 5.88

Erlotinib EGFR 2.56 4.11 5.82

Sorafenib VEGFR-2 2.89 3.17 4.93

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀ in µM) of Lead Compounds[3]
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Compound ID Target IC₅₀ (µM)

4a EGFR 0.11

6c VEGFR-2 0.09

Erlotinib EGFR 0.15

Sorafenib VEGFR-2 0.12

Experimental Protocols
Protocol 1: Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate

This protocol is adapted from the synthesis described in the literature.[3]

Materials:

Methyl 1H-indole-6-carboxylate

Potassium hydroxide (KOH)

Acetone

Methyl iodide (CH₃I)

Ethyl acetate

Hexane

Ethanol (70%)

Procedure:

Dissolve Methyl 1H-indole-6-carboxylate (1 equivalent) and aqueous KOH (3 equivalents) in

acetone.

Stir the solution at 20°C for 30 minutes.

Add methyl iodide (1.1 equivalents) to the reaction mixture.
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Continue stirring for 2 hours at room temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, remove the solvent under reduced pressure.

Purify the resulting product using column chromatography with an ethyl acetate/hexane (1:9)

solvent system.

Recrystallize the purified product from 70% ethanol to yield Methyl 1-methyl-1H-indole-6-

carboxylate.[3]

Protocol 2: In Vitro Cytotoxicity MTT Assay

This is a general protocol for assessing the cytotoxicity of novel compounds against cancer cell

lines.[2][6]

Materials:

Cancer cell lines (e.g., HepG2, HCT-116, A549)

Complete culture medium (e.g., DMEM with 10% FBS)

Test compound (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Microplate reader

Procedure:

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for

24 hours to allow for attachment.[1]
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Prepare serial dilutions of the test compound in the culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing different

concentrations of the test compound. Include a vehicle control (DMSO) and a positive control

(a known anticancer drug).[1]

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC₅₀ value using a dose-response curve.[1]

Protocol 3: EGFR/VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This is a representative protocol for measuring the inhibitory activity of a compound against a

specific kinase.[7][8]

Materials:

Recombinant human EGFR or VEGFR-2 kinase

Kinase buffer

ATP

Specific kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

Test compound

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

White opaque 96-well plates
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Luminometer

Procedure:

Prepare serial dilutions of the test compound in the kinase buffer.

In a white opaque 96-well plate, add the kinase buffer, the recombinant kinase enzyme, and

the test compound at various concentrations.

Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.

Incubate the plate at 30°C for 60 minutes.

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the

remaining ATP. Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a microplate reader.

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase

activity. A lower signal indicates inhibition.

Calculate the percentage of inhibition for each compound concentration and determine the

IC₅₀ value.[7]
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Synthesis of Anticancer Derivatives

Methyl 1H-indole-6-carboxylate

Methyl 1-methyl-1H-indole-6-carboxylate

Methylation (CH3I, KOH)

1-Methyl-1H-indole-6-carbohydrazide

Hydrazinolysis (N2H4·H2O)

Hydrazine-1-carbothioamide
Derivatives (e.g., 4a)

Reaction with
Isothiocyanate

1,3,4-Oxadiazole
Derivatives (e.g., 6c)

Cyclization Reactions

Click to download full resolution via product page

Caption: Synthetic pathway from Methyl 1-methylindole-6-carboxylate to active anticancer

derivatives.
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EGFR/VEGFR-2 Signaling Pathway Inhibition
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Caption: Targeted inhibition of EGFR/VEGFR-2 signaling pathways by indole derivatives.
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Workflow for Evaluating Novel Indole Derivatives
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Caption: General experimental workflow for the evaluation of novel indole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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